Product packaging for Methyl 4-tert-butylpyridine-1-carboxylate(Cat. No.:CAS No. 934984-62-0)

Methyl 4-tert-butylpyridine-1-carboxylate

Cat. No.: B3169162
CAS No.: 934984-62-0
M. Wt: 195.26 g/mol
InChI Key: VFVNMIFNKRQDQS-UHFFFAOYSA-N
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Description

Methyl 4-tert-butylpyridine-1-carboxylate, with the CAS number 934984-62-0, is a high-purity chemical compound supplied with a minimum purity of 98% . It has the molecular formula C 11 H 17 NO 2 and a molecular weight of 195.26 g/mol . This organic building block is primarily valued in research and development for its dual functional groups, which make it a versatile intermediate for various chemical transformations, including coupling reactions and the synthesis of functional materials . Its structure, featuring a sterically hindered tert-butyl group and a carboxylate ester, is particularly useful in constructing more complex molecules for pharmaceutical applications . As a substituted pyridine derivative, this compound falls into a class of heterocyclic amino acids and related structures that are increasingly important in modern drug discovery . Such compounds serve as critical chiral and achiral building blocks for the development of novel heterocyclic systems, which are foundational in creating DNA-encoded chemical libraries and for diversity-oriented synthesis (DOS) . Researchers utilize this methyl carboxylate in the regioselective synthesis of advanced molecular targets, such as pyrazole carboxylates, which are known to be developed into potent inhibitors for specific biological targets like kinases . The product is provided with batch-specific quality control documentation, including a Certificate of Analysis (COA) to ensure traceability and compliance for your research requirements . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B3169162 Methyl 4-tert-butylpyridine-1-carboxylate CAS No. 934984-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-tert-butyl-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)9-5-7-12(8-6-9)10(13)14-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVNMIFNKRQDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCN(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Methyl 4 Tert Butylpyridine 1 Carboxylate and Its Analogues

Targeted Synthesis of the Methyl 4-tert-butylpyridine-1-carboxylate Core Structure

The formation of the this compound core relies on two primary stages: the synthesis of the 4-tert-butylpyridine (B128874) precursor and its subsequent N-carboxylation.

The activation of the pyridine (B92270) nitrogen atom through N-carboxylation is a fundamental step. This transformation converts the electron-deficient pyridine into a more reactive pyridinium (B92312) salt, facilitating subsequent functionalization. The most direct method for synthesizing this compound involves the reaction of 4-tert-butylpyridine with a methyl haloformate, typically methyl chloroformate.

This reaction proceeds by the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the haloformate. The resulting N-methoxycarbonylpyridinium salt is generally a stable, yet reactive, intermediate. The general principle of forming acylpyridinium salts is a well-established method for pyridine activation. google.com The choice of the chloroformate (methyl, ethyl, etc.) allows for the introduction of different ester functionalities at the nitrogen atom.

Recent advancements have also explored electrochemical methods for the carboxylation of pyridines using carbon dioxide (CO2) as a sustainable C1 source. nih.gov While many of these methods focus on C-H carboxylation, the underlying principles of activating pyridine and CO2 could be adapted for N-carboxylation systems. nih.govresearchgate.net

Another approach involves the reaction of pivaloyl chloride with tert-butyl alcohol in the presence of trifluoromethanesulfonic acid, which can lead to the formation of substituted pyrylium (B1242799) salts that are then converted to the corresponding pyridine. orgsyn.org The versatility of these methods allows for the synthesis of a range of 4-substituted pyridine precursors.

Table 1: Selected Synthetic Routes for 4-tert-Butylpyridine

Starting Material Reagents Key Features
Pyridine tert-Butyllithium Direct alkylation, potential for isomer mixtures.
4-Methylpyridine 1. Sodium amide, liquid ammonia; 2. Methyl chloride Multi-step process involving metallation and alkylation. chemicalbook.com
Pivaloyl chloride tert-Butyl alcohol, Trifluoromethanesulfonic acid Forms a pyrylium salt intermediate, which is then converted to the pyridine. orgsyn.org
4-Halopyridine tert-Butylmagnesium halide, Ni or Pd catalyst Cross-coupling reaction.

Chemoselective Functionalization of this compound

Once formed, the this compound cation is activated towards nucleophilic attack. This activation enables a range of chemoselective functionalization reactions, primarily leading to dihydropyridine (B1217469) derivatives. The regioselectivity of the nucleophilic addition (typically at the C2 or C4 position) is influenced by steric and electronic factors, as well as the nature of the nucleophile and reaction conditions.

The presence of the N-methoxycarbonyl group makes the pyridine ring highly electrophilic. This allows for the addition of various nucleophiles, including organometallic reagents, enolates, and stabilized carbanions, to yield functionalized dihydropyridines. google.com For instance, the reaction of acylpyridinium salts with alkyl (trialkylstannyl)esters has been shown to be a chemoselective method for carboalkoxymethylation, yielding 1,2-dihydropyridine structures. google.com

Furthermore, the concept of using N-functionalized pyridinium salts to control regioselectivity in radical-mediated C-H functionalization has gained significant traction. kaist.ac.kr These methods often operate under mild, visible-light-mediated conditions and allow for precise functionalization at the C2 and C4 positions, avoiding the need for strongly acidic conditions typical of classical Minisci-type reactions. kaist.ac.kr The N-methoxycarbonyl group can direct incoming radicals to specific positions on the ring, offering a powerful tool for late-stage functionalization.

Table 2: Examples of Chemoselective Reactions on N-Acylpyridinium Salts

Reaction Type Reagent/Conditions Product Type Reference
Carboethoxymethylation Ethyl (tributylstannyl)acetate 1,2-Dihydropyridines google.com
Thiol Addition Cysteine-containing peptides/proteins 1,6-Thia-Michael addition adducts nih.gov, researchgate.net
Radical Alkylation Alkyl radicals (from various precursors), visible light C2/C4-alkylated dihydropyridines kaist.ac.kr
C4-Carboxylation CO2, CuCl, ZnEt2 Pyridine-4-carboxylic acids (after deprotection/rearomatization) chemistryviews.org

Stereoselective Synthesis of Chiral Derivatives of this compound

The creation of chiral molecules from achiral pyridine precursors is a significant challenge in asymmetric synthesis. The activation provided by the N-methoxycarbonyl group is instrumental in enabling stereoselective transformations. Catalytic, stereoselective dearomatization reactions of pyridine derivatives are a primary strategy for accessing chiral, partially hydrogenated pyridines. mdpi.com

Several approaches have been developed:

Use of Chiral Nucleophiles: The addition of a chiral nucleophile to the achiral this compound can generate a chiral dihydropyridine product. The stereochemistry is controlled by the inherent chirality of the incoming nucleophile.

Catalytic Asymmetric Addition: A more elegant approach involves the use of a chiral catalyst to control the addition of an achiral nucleophile. N-heterocyclic carbene (NHC) catalysis, for example, has been successfully employed for the enantioselective C4-functionalization of pyridinium salts. nih.gov In this process, a chiral NHC catalyst activates the substrate, and the resulting chiral intermediate reacts with the pyridinium salt, leading to excellent enantioselectivity. nih.gov

Diastereoselective Reactions: If the pyridine precursor already contains a chiral center, its reaction to form the N-carboxylated species and subsequent functionalization can proceed with diastereoselectivity.

These methods provide access to a wide array of enantioenriched molecules bearing the pyridine scaffold, which are valuable building blocks for pharmaceuticals and other bioactive compounds. mdpi.comnih.gov

Sustainable and Scalable Synthetic Methodologies for N-Carboxypyridinium Systems

Modern synthetic chemistry places a strong emphasis on sustainability and scalability. For the synthesis of N-carboxypyridinium systems, this translates to using greener reagents, milder reaction conditions, and developing processes that are efficient on a large scale.

Electrochemical synthesis represents a promising sustainable strategy. The use of electricity to drive reactions can reduce the need for stoichiometric chemical oxidants or reductants. The electrochemical carboxylation of pyridines using CO2 as the C1 source is a prime example of a green methodology that is being actively explored. nih.govresearchgate.net Such processes can offer high regioselectivity controlled simply by the design of the electrochemical cell. nih.gov

Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled stereo-, regio-, and chemoselectivity under mild, aqueous conditions. wikipedia.org While specific enzymes for the direct N-carboxylation of pyridines may not be widely established, the enzymatic reduction of N-activated pyridinium salts to chiral piperidines is a known transformation. The development of enzymes for specific steps in the synthesis of this compound or its derivatives could significantly enhance the sustainability of the process. wikipedia.org

For scalability, methods that utilize stable, readily available reagents and can be performed in standard industrial equipment are preferred. The copper-catalyzed C4-carboxylation of pyridines via phosphonium (B103445) salts has been demonstrated on a gram scale, highlighting its potential for larger-scale applications. chemistryviews.org The stability of reagents like alkyl (trialkylstannyl)esters, compared to moisture-sensitive Reformatsky reagents, also contributes to the robustness and scalability of a synthetic process. google.com

Comprehensive Structural Characterization and Spectroscopic Probes of Methyl 4 Tert Butylpyridine 1 Carboxylate

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Solution-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For derivatives of N-Boc-substituted heterocycles, it's noted that the rotation of the tert-butoxycarbonyl (Boc) group around the C–N single bond can lead to the presence of equilibrating conformers. beilstein-journals.org This dynamic equilibrium can result in two sets of signals in the NMR spectra, representing the syn- and anti-orientations of the Boc moiety. beilstein-journals.org

In the ¹H NMR spectrum of related compounds, the protons of the Boc group typically show a characteristic singlet resonance. beilstein-journals.org For instance, in one case, the tert-butyl protons appeared as singlets at δ 1.24 ppm and δ 1.44 ppm for the major and minor rotamers, respectively. beilstein-journals.org The methoxycarbonyl group (COOMe) protons also present as a singlet. beilstein-journals.org

Detailed ¹H NMR data for a similar structure, tert-butyl 4-methylenepiperidine-1-carboxylate, shows signals at δ 4.74 (s, 2H), 3.42 (t, 4H), 2.18 (t, 4H), and 1.47 (s, 9H). chemicalbook.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts

Functional GroupChemical Shift (ppm)MultiplicityIntegration
Methylene (=CH₂)4.74Singlet2H
Methylene (-CH₂-N)3.42Triplet4H
Methylene (-CH₂-C=)2.18Triplet4H
tert-Butyl (-C(CH₃)₃)1.47Singlet9H

Note: Data is for tert-butyl 4-methylenepiperidine-1-carboxylate and is illustrative of typical shifts for these functional groups. chemicalbook.com

¹³C NMR spectroscopy provides further structural detail. In a related 1,2-oxazole derivative, characteristic signals for the ring carbons were observed at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5). beilstein-journals.org ¹⁵N NMR can also be employed, with a piperidine (B6355638) nitrogen showing a resonance at δ -294.6 ppm and a 1,2-oxazole nitrogen at δ -3.1 ppm in one example. beilstein-journals.org

Single-Crystal X-ray Diffraction for Defining Solid-State Molecular Architecture

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy and in studying its fragmentation patterns. The ESI-MS (Electrospray Ionization Mass Spectrometry) technique is commonly used for such analyses. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate was confirmed by ESI-MS, showing a peak at m/z 380.4 corresponding to the [M+H]⁺ ion. researchgate.net This precise mass measurement helps to confirm the molecular formula. The fragmentation patterns observed in the mass spectrum can provide valuable information about the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.

FT-IR Spectroscopy: In a related N-Boc protected compound, characteristic infrared absorption bands were observed at 1723 cm⁻¹ for the ester carbonyl (C=O) group and 1687 cm⁻¹ for the Boc carbonyl (C=O) group. beilstein-journals.org The hydroxyl (O-H) stretching region is typically found between 3600–3200 cm⁻¹, while C–O and C–C stretching vibrations appear in the 1150–900 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. Theoretical calculations and experimental spectra of related tert-butyl radicals have been used to assign vibrational frequencies and elucidate structure. researchgate.netosti.gov Changes in crystallinity and molecular orientation can be observed through variations in Raman band intensities. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupTechniqueWavenumber (cm⁻¹)Vibrational Mode
Ester C=OFT-IR1723Stretching
Boc C=OFT-IR1687Stretching
O-HFT-IR3600-3200Stretching
C-O / C-CFT-IR1150-900Stretching

Note: Data is for related compounds and illustrates typical frequency ranges for these functional groups. beilstein-journals.orgnih.gov

Mechanistic Pathways and Reactivity of Methyl 4 Tert Butylpyridine 1 Carboxylate

Kinetic and Thermodynamic Aspects of N-Carboxylate Reactivity

The reactivity of the N-carboxylate group in Methyl 4-tert-butylpyridine-1-carboxylate is central to its chemical behavior. This functionality, formally an N-acyl pyridinium (B92312) derivative, profoundly alters the electronic character of the pyridine (B92270) nitrogen, transforming it into a good leaving group and activating the entire molecule.

N-alkoxycarbonylpyridinium salts, such as the title compound, are susceptible to hydrolysis, particularly under basic conditions. The process is significantly more facile than the hydrolysis of corresponding benzoic esters, which suggests a distinct mechanistic pathway. rsc.org

Base-catalyzed hydrolysis proceeds readily at ambient temperatures. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of a pyridinium carboxylate zwitterion, often referred to as a betaine. These betaines are frequently hygroscopic and can be unstable, readily undergoing decarboxylation upon warming or in the presence of acid to yield 4-tert-butylpyridine (B128874). rsc.org

In contrast, acid-catalyzed hydrolysis is considerably more sluggish and requires more forceful conditions, such as prolonged reflux in an acidic medium. rsc.org This highlights the pivotal role of nucleophilic attack at the carbonyl center in the degradation of these molecules.

The N-methoxycarbonyl group makes the pyridine ring electron-deficient and thus highly susceptible to attack by nucleophiles. The nitrogen atom itself, having been acylated, acts as a leaving group. Consequently, the primary mode of reaction with nucleophiles is addition to the pyridine ring, typically at the C2 or C4 positions. acs.orgwikipedia.org

However, the reactivity of the ester carbonyl group itself toward nucleophiles other than hydroxide is surprisingly low. Studies on structurally related N-alkoxycarbonylpyridinium salts have shown them to be extraordinarily unreactive towards a range of nucleophiles attempting to attack the ester function. rsc.orgrsc.org This diminished reactivity is attributed to stereoelectronic effects. The steric hindrance imposed by the pyridine ring forces the ester group into a conformation where its π* orbital is orthogonal to the σ orbital of the adjacent nitrogen-carbon bond. This lack of orbital alignment prevents the necessary electronic assistance for nucleophilic attack at the carbonyl carbon, effectively deactivating it towards many reagents. rsc.orgrsc.org

Reactions with electrophiles at the N-carboxylate moiety are not typical, as the nitrogen's lone pair is already engaged in bonding with the electron-withdrawing methoxycarbonyl group. Electrophilic attack on the pyridine ring carbons is also highly disfavored due to the strong deactivating effect of the N-pyridinium system. quimicaorganica.orggcwgandhinagar.com

Table 1: Comparative Reactivity of the N-Carboxylate Group

Reagent Type Reactivity at Carbonyl Carbon Reaction Pathway Reference
Base (e.g., OH⁻) High Facile hydrolysis via tetrahedral intermediate to form a betaine, followed by potential decarboxylation. rsc.org
Other Nucleophiles Very Low Unreactive due to stereoelectronic effects; orthogonal orbital arrangement prevents activation. rsc.orgrsc.org
Electrophiles None The nitrogen lone pair is delocalized and the ring is strongly deactivated. quimicaorganica.orggcwgandhinagar.com

Influence of the 4-tert-Butyl Group on Pyridine Ring Reactivity

The tert-butyl group is sterically demanding. However, located at the 4-position, its ability to sterically hinder direct nucleophilic attack at the nitrogen atom or the adjacent C3/C5 positions is minimal. Its primary steric influence is more subtle. In contrast, substituents at the 2- and/or 6-positions exert a profound steric shielding effect on the nitrogen atom, which can dramatically decrease its reactivity towards Lewis acids and alkylating agents. thieme-connect.comrsc.org

While not providing direct shielding of the most reactive sites (C2/C6) in the N-activated ring, the bulk of the 4-tert-butyl group can influence the solvation shell around the molecule and may affect the approach of very bulky reagents to the ring plane. nih.gov The primary value of such a group in many synthetic protocols is not steric hindrance but its electronic contribution and its utility as a bulky "anchor" group. For instance, bulky groups on ureas used to activate pyridines can create a confined pocket that shields the C2 and C6 positions, directing nucleophilic attack to the C4 position. rsc.org

The tert-butyl group is a classic example of an electron-donating group (EDG) that operates through an inductive effect. nih.gov In the parent 4-tert-butylpyridine molecule, this effect increases the electron density of the aromatic ring system compared to unsubstituted pyridine, which in turn enhances the basicity and nucleophilicity of the nitrogen atom. nih.govrsc.org

When the nitrogen is acylated to form this compound, the entire ring becomes strongly electron-deficient. In this context, the electron-donating nature of the tert-butyl group serves to partially mitigate this deficiency. It pushes electron density into the ring, making it slightly less electrophilic than an unsubstituted N-methoxycarbonylpyridinium salt. This electronic perturbation can influence the rates of nucleophilic attack on the ring.

Table 2: Effects of the 4-tert-Butyl Group

Effect Type Description Impact on Reactivity Reference
Steric Bulky group at the C4 position. Minimal direct hindrance at N, C2, or C6. May influence solvation. thieme-connect.comnih.gov
Electronic Inductive electron-donating group (EDG). Increases electron density in the parent pyridine. In the N-carboxylate, it slightly reduces the overall electron deficiency of the ring. nih.govnih.govrsc.org
Aromaticity Substituent-induced perturbation. Causes a minor disruption of the π-system, slightly decreasing aromatic character. nih.gov

Formation and Stability of Pyridinium Intermediates from this compound

This compound is itself a stable, isolable pyridinium-type species, specifically a 1-acylpyridinium derivative. It is formed through the nucleophilic attack of 4-tert-butylpyridine on an acylating agent like methyl chloroformate. This N-acylation is a key activation step. wikipedia.orggcwgandhinagar.com

The resulting structure possesses a highly electrophilic pyridine ring, making it a potent intermediate for further reactions. The stability of this compound is sufficient for isolation, but its primary chemical utility lies in its reactivity as a pyridinium intermediate. The positive charge on the nitrogen (in its pyridinium resonance form) renders the α- and γ-positions (C2/C6 and C4) susceptible to nucleophilic attack. wikipedia.orgrsc.org

A common reaction pathway involves the addition of a nucleophile to the ring, forming a substituted dihydropyridine (B1217469) intermediate. The subsequent stability and fate of this intermediate depend on the reaction conditions and the nature of the nucleophile. Re-aromatization is a strong thermodynamic driving force. This can occur through the elimination of the N-substituent and a proton, leading to a substituted pyridine product. The formation of stable, and sometimes unusually stable, pyridinium salts as products or subsequent intermediates is a well-documented aspect of pyridine chemistry. liberty.eduresearchgate.net The stability of any resulting pyridinium salt is influenced by factors such as the nature of the counter-anion and the solvent system.

Organometallic Reactivity and Complex Formation with this compound as a Ligand

The reactivity of this compound in organometallic chemistry is primarily centered around the coordination of the pyridine nitrogen to a metal center. However, the N-methoxycarbonyl group introduces the possibility of more complex interactions, including potential dearomatization of the pyridine ring upon nucleophilic attack or rearrangement reactions catalyzed by the metal.

The primary binding mode of this compound to a transition metal center is expected to be through the lone pair of electrons on the pyridine nitrogen atom, forming a dative bond. This is analogous to the coordination of simple pyridine ligands. However, the electronic and steric features of this specific ligand introduce nuances to its coordination behavior.

Potential for O-Coordination: While less common for pyridine-type ligands, the presence of the carbonyl oxygen in the methoxycarbonyl group introduces the possibility of chelation, where both the pyridine nitrogen and the carbonyl oxygen bind to the metal center. This would result in the formation of a five-membered chelate ring. However, the formation of such a chelate is often dependent on the nature of the metal ion and the reaction conditions. For platinum complexes with pyridine-2-carboxylate ligands, N,O-chelation is a well-documented phenomenon. nih.gov

Hapticity Changes and Ring Slippage: In the context of organometallic complexes with low-valent transition metals, the pyridine ring can exhibit η⁶-coordination, behaving as a six-electron donor. However, the presence of the N-acyl group in this compound makes the ring more susceptible to nucleophilic attack, which could lead to dearomatization and a change in hapticity from η⁶ to η⁴ or η².

The table below summarizes the plausible binding modes based on the characteristics of related ligands.

Binding ModeCoordinated AtomsPlausible Metal CentersFactors Favoring this Mode
Monodentate N-coordinationPyridine NitrogenMost transition metals (e.g., Pd, Pt, Ru, Rh)Standard coordination for pyridine-type ligands
Bidentate N,O-chelationPyridine Nitrogen, Carbonyl OxygenLewis acidic metals, metals favoring chelation (e.g., Pt, Pd)Favorable bite angle, entropy gain
η⁶-CoordinationAll six atoms of the pyridine ringLow-valent transition metals (e.g., Cr, Mo, W)Electron-rich metal center

The kinetics and thermodynamics of ligand exchange involving this compound are critical for understanding the stability and reactivity of its metal complexes. While specific data for this ligand is unavailable, general principles from studies on pyridine ligand exchange can be applied.

The rate of ligand exchange is influenced by several factors:

Electronic Effects: The electron-withdrawing N-methoxycarbonyl group is expected to weaken the metal-nitrogen bond. This would lead to a faster rate of dissociation (a higher k_off_) compared to complexes of 4-tert-butylpyridine.

Steric Effects: The tert-butyl group at the 4-position can sterically hinder the approach of an incoming ligand, potentially slowing down the associative pathway of ligand exchange. Conversely, it can also promote dissociation by introducing steric strain in the ground state of the complex.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact ligand exchange rates. Coordinating solvents can stabilize the dissociated metal center, thereby facilitating the exchange process.

The thermodynamics of ligand exchange are governed by the relative stability of the complexes. The stability of a complex with this compound will be a balance between the electronic destabilization from the N-methoxycarbonyl group and any potential stabilizing interactions.

A hypothetical comparison of the dissociation rate constants (k_off_) for a series of related pyridine ligands is presented in the table below to illustrate the expected trends.

LigandExpected Relative k_off (s⁻¹)Rationale
Pyridine1Baseline
4-tert-butylpyridine< 1Stronger M-N bond due to electron-donating tert-butyl group
This compound > 1Weaker M-N bond due to electron-withdrawing N-methoxycarbonyl group
Pyridine-2-carboxylic acidVariableChelation can significantly decrease the dissociation rate

Research on related systems, such as the exchange of pyridine and bipyridine ligands in trimethylplatinum(IV) iodide complexes, demonstrates that the speciation and stability of the resulting complexes are highly dependent on substituent effects and the nature of the solvent. wikipedia.org Furthermore, studies on the kinetics of ligand substitution in pentacyanoruthenate(II) complexes with pyridine derivatives indicate that a dissociative interchange mechanism is often operative. researchgate.net

Computational Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical analyses for the specific chemical compound, this compound, are not publicly available. As a result, a thorough examination of its electronic structure, bonding, and reactivity from a computational chemistry perspective cannot be provided at this time.

The name "this compound" suggests a pyridine ring substituted with a tert-butyl group at the 4-position and a methyl carboxylate group at the nitrogen (position 1). This structure could exist as a stable N-acylated dihydropyridine derivative or as a pyridinium ylide, a type of zwitterionic species. The specific isomer would significantly influence its computational and chemical properties. However, without experimental or theoretical studies in the published literature to confirm the exact structure and its characteristics, any detailed analysis would be purely speculative.

Computational chemistry offers powerful tools to understand the intricacies of molecular behavior. Methods such as Density Functional Theory (DFT), Frontier Molecular Orbital Analysis (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis provide deep insights into the electronic nature of molecules. Similarly, conformational analysis, reaction mechanism simulations, and molecular dynamics are crucial for understanding molecular geometry, reactivity, and interactions. While these techniques have been applied to a wide range of related pyridine and piperidine (B6355638) derivatives, no specific studies have been reported for this compound.

For context, computational studies on related compounds have revealed important structure-property relationships. For example, research on various substituted pyridines has elucidated how different functional groups affect the electronic properties and reactivity of the pyridine ring. Studies on dihydropyridine carboxylates, a potential isomeric form of the target compound, have explored their conformational preferences and their roles in various chemical reactions. Furthermore, molecular dynamics simulations have been employed to understand the behavior of pyridinium salts in solution.

The absence of specific data for this compound prevents a detailed discussion across the requested analytical sections, including:

Computational Chemistry and Theoretical Insights into Methyl 4 Tert Butylpyridine 1 Carboxylate

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions:There is no information on how this molecule behaves in a solvent or interacts with other molecules from a molecular dynamics perspective.

Future computational research would be necessary to elucidate the properties of Methyl 4-tert-butylpyridine-1-carboxylate. Such studies would first need to unambiguously determine the ground-state structure before proceeding with a detailed analysis of its electronic and chemical characteristics.

Potential Academic Applications of Methyl 4 Tert Butylpyridine 1 Carboxylate in Chemical Research

Methyl 4-tert-butylpyridine-1-carboxylate as a Versatile Synthon in Organic Synthesis

This compound has emerged as a valuable and versatile building block, or synthon, in the field of organic synthesis. Its unique structural features, including the sterically demanding tert-butyl group and the reactive carboxylate moiety on the pyridine (B92270) ring, allow for its application in the construction of a diverse array of complex molecules.

Precursor for Novel Pyridine and Piperidine (B6355638) Derivatives

The chemical structure of this compound makes it an excellent starting material for the synthesis of novel pyridine and piperidine derivatives. The pyridine ring can be subjected to a variety of transformations, while the carboxylate group can be modified or removed to yield different functionalities.

For instance, related N-Boc piperidine carboxylates are key intermediates in the synthesis of complex molecules. atlantis-press.comatlantis-press.comresearchgate.net The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib, highlights the utility of such scaffolds. atlantis-press.comatlantis-press.comresearchgate.net This synthesis involves a three-step process of acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol. atlantis-press.comatlantis-press.comresearchgate.net Similarly, novel 1,4-substituted piperidine derivatives have been prepared and studied for their antioxidant properties, demonstrating the broad potential of this class of compounds. nih.gov

The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of a pyrazole (B372694) ring, showcasing how the piperidine core can be used to construct more complex heterocyclic systems. nih.gov This particular reaction yields a piperidine derivative with a 1-methyl-1H-pyrazol-5-yl substituent. nih.gov The synthesis of various piperidine-based thiosemicarbazones with potential as dihydrofolate reductase (DHFR) inhibitors further illustrates the role of piperidine precursors in medicinal chemistry research. nih.gov

The following table provides examples of piperidine derivatives synthesized from precursors structurally related to this compound.

Starting Material AnalogueReagentsProductApplication/Significance
Piperidin-4-ylmethanolDi-tert-butyl dicarbonate, p-Toluenesulfonyl chloride, Methyl p-hydroxybenzoatetert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylateKey intermediate for Vandetanib atlantis-press.comatlantis-press.comresearchgate.net
(E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylateMethylhydrazinetert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylateSynthesis of novel pyrazole derivatives nih.gov
Piperidine4-Fluorobenzaldehyde, Thiosemicarbazides4-Piperidine-based thiosemicarbazonesPotential DHFR inhibitors nih.gov

Role in Complex Heterocyclic Molecule Construction

The concept of retrosynthesis helps in understanding how a molecule like this compound can be strategically employed in the construction of complex heterocyclic frameworks. The pyridine ring can act as a scaffold upon which other rings and functional groups can be built. The principles of umpolung, or reverse polarity, can be applied to create disconnections that lead back to synthons like the title compound. youtube.com

For example, in the synthesis of complex natural products, transition metal-catalyzed cross-coupling reactions are often employed to connect different molecular fragments. mdpi.com A functionalized pyridine, derived from this compound, could participate in reactions like Suzuki-Miyaura or Heck couplings to build up more elaborate structures. mdpi.com The synthesis of bistramide A, a complex macrocyclic peptide, showcases the intricate steps involved in constructing such molecules, where functionalized heterocyclic building blocks are essential. mdpi.com

The synthesis of a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from piperidine-4-carboxylic acid demonstrates the creation of novel heterocyclic amino acids. nih.gov These compounds serve as building blocks for further synthetic elaborations. nih.gov

Catalytic and Organocatalytic Roles of this compound

While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential roles in catalysis, particularly as a sterically hindered base or as a ligand in metal-catalyzed reactions.

As a Sterically Hindered Base in Organic Transformations

The presence of the bulky tert-butyl group on the pyridine ring imparts significant steric hindrance. This property is characteristic of non-nucleophilic bases. Sterically hindered bases are crucial in organic reactions where a base is needed to deprotonate a substrate without competing nucleophilic attack. For instance, tert-butoxide is a well-known sterically hindered base that favors elimination reactions over substitution reactions. reddit.com While this compound is not as basic as potassium tert-butoxide, the steric environment around the nitrogen atom could allow it to function as a selective base in certain transformations.

As an Additive or Ligand in Metal-Catalyzed Reactions

The pyridine nitrogen in this compound possesses a lone pair of electrons that can coordinate to a metal center, making it a potential ligand in transition metal catalysis. The electronic properties and steric bulk of the ligand can significantly influence the outcome of a catalytic reaction, including its efficiency and selectivity. mdpi.com

The related compound 4-tert-butylpyridine (B128874) is frequently used as an additive in various applications, including solar cells, where it influences photovoltaic performance. mdpi.com This suggests that the electronic and steric properties of the tert-butylpyridine scaffold are valuable in tuning the properties of materials and, by extension, could be beneficial in catalytic systems. The synthesis of a monocarboxylate-substituted 4,4'-bipyridine (B149096) ligand for the formation of metal-containing building blocks further highlights the utility of functionalized pyridines in coordination chemistry and the construction of mixed-metal framework materials. rsc.org

Advanced Materials Science Applications (e.g., electronic and photonic materials)

The inherent properties of the 4-tert-butylpyridine moiety suggest that derivatives like this compound could find applications in materials science.

Research into novel materials often involves the incorporation of specific organic molecules to achieve desired electronic or photonic properties. For example, 4-tert-butylpyridine is used to enhance the performance of perovskite solar cells. mdpi.com It is believed to passivate defects at the perovskite surface, leading to improved efficiency and stability.

While direct studies on this compound in this context are limited, its structural similarity to 4-tert-butylpyridine suggests it could be explored for similar purposes. The presence of the methyl carboxylate group could offer a handle for further functionalization or for tuning the electronic properties of the resulting material. The development of new ligands for metal complexes is an active area of research for creating materials with interesting magnetic, electric, and photoluminescent properties. mdpi.com

Influence on Charge Transfer and Recombination Processes in Energy Devices

In the realm of renewable energy, particularly in the development of perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs), controlling charge transfer and minimizing recombination are critical for enhancing efficiency. The parent compound, 4-tert-butylpyridine (tBP), is widely utilized as an additive in the electrolytes of DSSCs and in the processing of perovskite films to improve device performance.

Research has shown that tBP can significantly influence the electronic properties of semiconductor surfaces. In DSSCs, tBP is known to adsorb onto the surface of titanium dioxide (TiO2), a common semiconductor material. This adsorption shifts the conduction band edge of the TiO2 to a more negative potential. This shift increases the open-circuit voltage (Voc) of the solar cell, a key parameter determining its efficiency. Furthermore, the presence of tBP at the semiconductor-electrolyte interface can passivate surface states, reducing the likelihood of charge recombination between the injected electrons in the TiO2 and the oxidized species in the electrolyte.

In perovskite solar cells, tBP has been demonstrated to improve the quality of the perovskite film. Its addition during the crystallization process can lead to more uniform and larger crystal grains, which reduces the density of defect sites that act as traps for charge carriers. rsc.org By minimizing these traps, the non-radiative recombination of electrons and holes is suppressed, leading to longer charge carrier lifetimes and improved power conversion efficiencies (PCE). For instance, the inclusion of tBP in the fabrication of CH3NH3PbI3-based PSCs has been shown to increase the PCE from 6.71% to 10.62%. rsc.org

The introduction of a methyl carboxylate group to the pyridine ring, as in this compound, could potentially modulate these effects. The electron-withdrawing nature of the carboxylate group might alter the electronic interaction of the molecule with the semiconductor surface, offering a means to fine-tune the energy level alignment at the interface for optimized charge extraction.

Table 1: Effect of 4-tert-butylpyridine (tBP) on Perovskite Solar Cell Performance

AdditivePower Conversion Efficiency (PCE)Fill Factor (FF)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)
None11.11%0.680.98 V16.6 mA/cm²
tBP15.01%0.751.02 V19.6 mA/cm²

This table presents illustrative data based on findings for 4-tert-butylpyridine in CH3NH3PbI3−xClx-based planar PSCs to demonstrate its impact on device performance. rsc.org

Interfacial Engineering in Devices

Interfacial engineering is a critical strategy for optimizing the performance and stability of electronic devices. The interfaces between different layers in a solar cell, for example, play a crucial role in determining the efficiency of charge separation and transport. Additives like tBP are often employed as interfacial modifiers.

Studies have revealed that tBP can act as a morphological controller for the hole transport layer (HTL) in perovskite solar cells. nih.gov The HTL is responsible for extracting holes from the perovskite layer and transporting them to the electrode. The uniformity and properties of the HTL are paramount for efficient device operation. Research using transmission electron microscopy has shown that tBP improves the uniformity of the HTL and prevents the aggregation of lithium salts, which are often used as p-dopants in the HTL. nih.gov This enhanced morphology leads to better contact with the perovskite layer and more efficient hole extraction.

Moreover, in solid-state dye-sensitized solar cells (ssDSSCs), tBP has been found to adjust the energy level alignment at the interface between the titanium dioxide and the solid hole transport material, spiro-OMeTAD. chemicalbook.com This adjustment, confirmed by hard X-ray photoelectron spectroscopy (HAXPES), results in a higher photovoltage. chemicalbook.com

The presence of the methyl carboxylate group in this compound could offer additional functionalities for interfacial engineering. The carboxylate group could potentially anchor the molecule to specific surfaces or interact with other components in the device, providing more precise control over the interfacial properties. This could lead to more stable and efficient device architectures.

Table 2: Impact of tBP Concentration on Electron Lifetime in ssDSSCs

tBP ConcentrationElectron Lifetime (τe)
LowShorter
OptimalIncreased
HighDecreased

This table illustrates the general trend observed for the effect of 4-tert-butylpyridine concentration on the electron lifetime in solid-state dye-sensitized solar cells, indicating a recombination blocking effect at the TiO2 surface. chemicalbook.com

Role in Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and van der Waals forces. The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of this field. Pyridine-containing molecules are excellent building blocks for supramolecular architectures due to the directional coordination ability of the nitrogen atom in the pyridine ring.

While direct studies on the supramolecular chemistry of this compound are not prevalent, the principles derived from related systems are highly informative. The pyridine nitrogen can act as a ligand, coordinating to metal ions to form a wide array of metallosupramolecular structures, from simple discrete complexes to complex, extended networks. The tert-butyl group, being bulky, can influence the steric environment around the coordination site, thereby directing the geometry of the resulting assembly.

The addition of a methyl carboxylate group introduces another potential binding site. The carbonyl oxygen of the ester could participate in hydrogen bonding or coordinate to metal centers, allowing for the formation of more intricate and potentially multifunctional supramolecular structures. For instance, related p-tert-butylthiacalix researchgate.netarenes functionalized with various groups have been shown to self-assemble into nanosized particles. nih.gov The self-assembly process can be directed by the interplay of different functional groups within the molecule.

The ability to form well-defined supramolecular structures is crucial for applications in areas such as catalysis, molecular recognition, and the development of new materials with tailored properties. The specific combination of a pyridine ring, a bulky tert-butyl group, and a methyl carboxylate functional group in this compound makes it a promising candidate for the design and synthesis of novel supramolecular systems.

Future Research Trajectories and Interdisciplinary Perspectives for Methyl 4 Tert Butylpyridine 1 Carboxylate

Exploration of Bio-Inspired Reactivity and Catalysis

The structural similarity of the dihydropyridine (B1217469) core to the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme has long inspired the development of catalysts that mimic biological redox processes. Future research could delve into the bio-inspired reactivity of Methyl 4-tert-butyl-1,4-dihydropyridine-1-carboxylate as an NADH mimic.

Key research questions would involve its efficacy and selectivity as a hydride donor in various chemical transformations. The bulky tert-butyl group at the 4-position is expected to play a significant role in modulating the reactivity and selectivity of the dihydropyridine ring. Investigations could focus on its use in the asymmetric reduction of prochiral substrates, such as ketones and imines, potentially in the presence of a chiral catalyst.

Furthermore, the oxidation of the pyridine (B92270) moiety to form the corresponding pyridinium (B92312) salt, a process that can be reversed, opens avenues for its use in catalytic cycles. Bio-inspired systems often rely on the precise control of redox potentials, and the electronic and steric influence of the tert-butyl and methyl carboxylate groups on the pyridine ring's redox properties would be a critical area of study. rsc.orgnih.gov The exploration of its coordination chemistry with various metal centers could also lead to the development of novel bio-inspired oxidation catalysts. mdpi.com

Table 1: Potential Bio-Inspired Catalytic Applications

Catalytic ReactionPotential Role of Methyl 4-tert-butyl-1,4-dihydropyridine-1-carboxylateKey Research Focus
Asymmetric Reduction of KetonesHydride source (NADH mimic)Enantioselectivity, influence of tert-butyl group
Reductive AminationHydride sourceSynthesis of chiral amines
Biomimetic OxidationPrecursor to an oxidizing agentDevelopment of catalytic oxidation systems
C-H FunctionalizationHydride abstractor mimicSelective activation of C-H bonds

Development of Advanced Functional Materials Incorporating Methyl 4-tert-butylpyridine-1-carboxylate Moieties

Pyridine derivatives are integral components in a wide array of functional materials, including polymers, and materials for electronics. The unique electronic properties and the presence of a bulky, lipophilic tert-butyl group make this compound an intriguing building block for novel materials.

Future research could focus on the incorporation of this moiety into polymer backbones or as pendant groups. The tert-butyl group could enhance the solubility of the resulting polymers in organic solvents and influence their morphological and thermal properties. Such polymers could be explored for applications in organic light-emitting diodes (OLEDs), where pyridine-based materials are known to function as electron-transporting or emissive layers. The use of 4-tert-butylpyridine (B128874) as an additive in perovskite solar cells to improve their efficiency and stability suggests that materials systematically incorporating this structural unit could have significant potential in photovoltaic applications. ossila.comsigmaaldrich.comacs.org

Another avenue of research is the development of metal-organic frameworks (MOFs) using the corresponding carboxylic acid (4-tert-butylpyridine-1-carboxylic acid) as a linker. nih.gov The porosity and functionality of such MOFs could be tailored for applications in gas storage, separation, and heterogeneous catalysis.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging to achieve in batch. The synthesis of dihydropyridine derivatives, such as the Hantzsch dihydropyridine synthesis, has been successfully adapted to flow reactor systems. chemnet.com

Future research should explore the continuous flow synthesis of Methyl 4-tert-butyl-1,4-dihydropyridine-1-carboxylate. This would likely involve the reaction of a β-ketoester, an aldehyde (pivalaldehyde), and a nitrogen source in a heated and pressurized flow reactor. The precise control over reaction parameters afforded by flow chemistry could lead to higher yields, improved purity, and facile scalability.

Furthermore, the integration of automated synthesis platforms with flow reactors would enable the rapid generation of a library of related dihydropyridine derivatives. By varying the ester group or the substituents on the pyridine ring, a diverse set of compounds could be synthesized and screened for potential applications in areas such as medicinal chemistry and materials science. This high-throughput approach would significantly accelerate the discovery of new functional molecules based on the 4-tert-butylpyridine scaffold.

Table 2: Comparison of Batch vs. Potential Flow Synthesis

ParameterTraditional Batch SynthesisPotential Flow Chemistry Synthesis
Reaction Time Hours to daysMinutes to hours
Scalability Difficult, requires re-optimizationStraightforward, by running the system for longer
Safety Handling of potentially hazardous reagents in large quantitiesSmaller reactor volumes, better heat and mass transfer
Process Control Limited control over temperature and mixing gradientsPrecise control over stoichiometry, temperature, and pressure

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for understanding and predicting chemical reactivity and properties. For this compound and its dihydropyridine analogue, computational studies can provide invaluable insights that guide experimental work.

Density Functional Theory (DFT) calculations could be employed to investigate the geometric and electronic structure of these molecules. Such studies can predict key properties like redox potentials, bond dissociation energies, and the energies of frontier molecular orbitals, which are crucial for understanding their reactivity. nih.gov For instance, computational modeling can elucidate the influence of the tert-butyl group on the hydride donating ability of the dihydropyridine ring.

Molecular dynamics (MD) simulations could be used to study the behavior of these molecules in different solvent environments and their interactions with other molecules, such as substrates in a catalytic reaction or components of a material. This can provide a deeper understanding of the structure-property relationships.

The combination of these computational predictions with experimental validation will be essential for the rational design of new catalysts, materials, and synthetic methods based on the this compound scaffold. This integrated approach will accelerate the exploration of the full potential of this intriguing molecule.

Q & A

Q. How should waste containing this compound be disposed of in compliance with ecological guidelines?

  • Methodological Answer : Neutralize acidic or basic residues before disposal. Collect organic waste in labeled containers and partner with certified waste management services for incineration. Avoid aqueous discharge, as ecotoxicity data are unavailable, and the compound’s bioaccumulation potential is unknown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.